2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride
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Overview
Description
2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride
- 2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine hydrochloride
- 2-(2-Phenyl-1,3-thiazol-4-yl)butan-2-amine hydrochloride
Comparison: 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the amine groupCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial purposes .
Properties
Molecular Formula |
C12H15ClN2S |
---|---|
Molecular Weight |
254.78 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-12(2,13)10-8-15-11(14-10)9-6-4-3-5-7-9;/h3-8H,13H2,1-2H3;1H |
InChI Key |
IYLLYRJZWBFGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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